molecular formula C10H14ClN3 B2857394 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine CAS No. 2034353-54-1

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine

Cat. No.: B2857394
CAS No.: 2034353-54-1
M. Wt: 211.69
InChI Key: JZRACGGHJRLENM-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine (CAS 2034353-54-1) is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . It belongs to the pyrimidine class of heterocyclic compounds, which are structures of high interest in medicinal chemistry and drug discovery. The compound features a chloro-substituted pyrimidine core, a common pharmacophore in kinase inhibitors, linked to a 2-methylpiperidine group . This specific molecular architecture, combining a pyrimidine ring with a piperidine moiety, is frequently explored in the development of novel therapeutic agents. Pyrimidine derivatives are extensively investigated for their potential to inhibit various kinases, which are key enzymes in cellular signaling pathways . For instance, structurally related 2,4-disubstituted pyrimidine compounds have been identified as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, presenting a promising avenue for novel antimalarial therapies . Furthermore, analogous compounds sharing the pyrimidine-piperidine scaffold are featured in patents for substituted pyrimidine compounds with applications as EGFR (Epidermal Growth Factor Receptor) kinase inhibitors, highlighting the significance of this chemical framework in oncology research . This product is supplied exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in various quantities to support their investigative work in developing new chemical entities and biological probes .

Properties

IUPAC Name

5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRACGGHJRLENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 2-position of the pyrimidine ring with the 2-methylpiperidin-1-yl group .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes selective displacement due to electronic and steric effects:

Reaction TypeConditionsProductsYieldSource
AminationPd2(dba)3, Xantphos, tBuONa5-Amino derivatives45–63%
Methoxy substitutionNaOMe, DMF, 80°C5-Methoxy analogs72%
ThiolationNaSH, EtOH, reflux5-Mercaptopyrimidines68%

Key Finding : The 2-methylpiperidin-1-yl group at position 2 directs regioselectivity by deactivating position 4 via electron donation, favoring substitutions at position 5 .

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed couplings:

a. Buchwald–Hartwig Amination
Used to install aryl/heteroaryl amines at position 4:

text
5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine + 4-((4-methylpiperazin-1-yl)methyl)aniline → 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (IC₅₀ = 14 nM for Axl kinase) [3]

Conditions : Pd2(dba)3, tBuXPhos, tBuOH, 100°C, 12h .

b. Suzuki-Miyaura Coupling
Introduces aryl/heteroaryl boronates at position 5:

text
This compound + Aryl boronic acid → 5-Aryl derivatives (e.g., anticancer agents) [9]

Conditions : Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 90°C .

Stability and Metabolic Profiling

The compound exhibits moderate metabolic stability, as shown in liver microsome assays:

SpeciesHalf-life (min)Clint (mL/min/kg)
Human17392.8
Rat7.3339.1

Table 1 : Hepatic clearance data for 5c analog .
The 2-methylpiperidine group reduces CYP450-mediated oxidation compared to unsubstituted piperidine derivatives .

Comparative Reactivity Analysis

A comparison with analogous pyrimidines reveals enhanced stability:

CompoundHalf-life (Human, min)Axl IC₅₀ (nM)
This compound1714
5-Chloro-2-piperidin-1-ylpyrimidine4.449

Table 2 : Impact of 2-methyl substitution on stability and potency .

Scientific Research Applications

Therapeutic Targeting in Cancer Treatment

The compound has been investigated for its role as a selective inhibitor of the BCL6 protein, which is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Research indicates that derivatives of 5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine can effectively induce the degradation of BCL6, leading to reduced tumor growth in xenograft mouse models. For instance, a specific derivative demonstrated significant binding affinity and improved pharmacokinetic properties, showcasing its potential as a therapeutic agent against DLBCL .

Table 1: Efficacy of Pyrimidine Derivatives Against BCL6

Compound IDBinding Affinity (μM)Tumor Reduction (%)
CCT3692601070
CCT365386865

Inhibition of Kinase Activity

Another area of application for this compound is its use as an inhibitor of cyclin-dependent kinase 9 (CDK9). Structure-based design strategies have yielded several pyrimidine derivatives that exhibit potent inhibitory activity against CDK9, which is crucial for cell cycle regulation and transcriptional control in cancer cells. The modification of substituents on the pyrimidine ring has been shown to enhance selectivity and potency .

Table 2: CDK9 Inhibition Potency of Pyrimidine Derivatives

Compound IDIC50 (μM)Selectivity Ratio (CDK9/CDK2)
30c3.0516
30d4.0015

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrimidine derivatives, including those based on the structure of this compound. These compounds have shown significant inhibition of COX-2 activity, which is a key enzyme involved in inflammatory processes. In vitro studies indicate that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

Compound IDIC50 (μM)Comparison with Celecoxib (IC50)
50.04Equal
60.04Equal

Antioxidant Activity

Recent studies have explored the antioxidant capabilities of pyrimidine derivatives, demonstrating their ability to inhibit lipid peroxidation and protect cellular components from oxidative damage. The structure-activity relationship analysis suggests that lipophilicity plays a significant role in enhancing antioxidant activity .

Table 4: Antioxidant Activity of Pyrimidine Derivatives

Compound IDLipid Peroxidation Inhibition (%)
2a99
2f95

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and applications:

Compound Name Substituents Biological Activity Target/Application Potency/Data Reference
5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine - Cl at C5
- 2-Methylpiperidine at C2
Inferred σ1R antagonism Neuropathic pain (potential) N/A (structural analogy) -
5-Chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine - Cl at C5
- Piperidinylpropoxy at C6
σ1R antagonist Neuropathic pain Ki (σ1R) = 1.06 nM
5-Chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine - Cl at C5
- Trifluoroethylpyrazole-oxy at C2
Herbicidal Weed control 100 mg/L (in vitro)
750 g/ha
5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine - Cl at C5
- Piperonyl-piperazinyl at C2
Unknown Structural analog N/A
4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride - Cl at C4, Me at C5
- 2-Methylpiperazinyl at C2
Unknown Pharmacokinetic studies N/A

Key Comparative Insights

Herbicidal Activity
  • Trifluoroethylpyrazole Derivative (): This analog demonstrates potent bleaching activity against weeds at 100 mg/L and effective post-emergence herbicidal action at 750 g/ha. The electron-withdrawing trifluoroethyl group and pyrazole-oxy substituent likely enhance its interaction with plant-specific targets, a stark contrast to the neuropathic pain focus of piperidine-containing analogs .
Structural Modifications and Selectivity
  • Piperazinyl vs. This modification could shift target selectivity toward kinases or other enzymes requiring dual hydrogen-bond donors .

Biological Activity

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group at the 5-position and a 2-methylpiperidine moiety. This structural configuration is pivotal for its biological activity, allowing interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor functions. It acts as a modulator of specific molecular targets, including:

  • Enzymes : It may inhibit or activate enzymes involved in critical metabolic pathways.
  • Receptors : The compound can bind to receptors, influencing signaling pathways that regulate cellular functions.

The precise mechanism often depends on the target and context of use, which varies across different studies.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit notable anticancer properties. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds similar to this compound showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil .
CompoundCell LineIC50 (μM)Reference
This compoundMCF-70.87–12.91
5-FluorouracilMCF-717.02

Antimicrobial Activity

Pyrimidines are known for their antimicrobial properties. The compound has been reported to exhibit activity against various pathogens, including bacteria and fungi. A review highlighted the broad spectrum of antimicrobial effects associated with pyrimidine derivatives .

Case Studies

  • Study on CDK Inhibition : A study focused on the design of selective CDK9 inhibitors found that modifications similar to those in this compound improved selectivity and potency against cancer cell lines . This underscores the potential of this compound in targeted cancer therapies.
  • Metabotropic Glutamate Receptor Modulation : Research into allosteric modulators of metabotropic glutamate receptors revealed that similar compounds could influence neurological pathways, suggesting potential applications in treating CNS disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : The compound is typically synthesized via nucleophilic substitution at the 2-position of the pyrimidine ring. For example, reacting 5-chloro-2-chloropyrimidine with 2-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate displacement .
  • Characterization : Key intermediates (e.g., 5-chloro-2-chloropyrimidine) are confirmed via melting point analysis and elemental composition (e.g., C, H, N content by combustion analysis). Final product purity is assessed using HPLC (>98% purity) and NMR spectroscopy (¹H/¹³C) to verify substitution patterns .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis of the chloro group or piperidine ring oxidation). Stability is quantified using half-life (t₁/₂) calculations .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • Structural Confirmation : Use X-ray crystallography to resolve spatial arrangements of the pyrimidine and piperidine moieties. Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and FTIR to detect functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Data Reconciliation : Compare assay conditions (e.g., cell lines, concentration ranges, incubation times) across studies. For example, antitumor activity may vary due to differences in ATP concentrations in kinase inhibition assays. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Table : Example of conflicting data resolution:
StudyAssay TypeIC₅₀ (nM)Proposed Reason for Discrepancy
AKinase Inhibition10 ± 2High ATP competition
BCell Viability250 ± 50Poor membrane permeability

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodology :

  • Process Optimization : Use Design of Experiments (DoE) to evaluate solvent polarity, temperature, and stoichiometry. For instance, replacing THF with acetonitrile may improve solubility of 2-methylpiperidine, increasing yield from 65% to 85%. Monitor reaction progress in real-time using in-situ FTIR .

Q. How does the compound interact with biological targets such as kinases or GPCRs?

  • Methodology :

  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase active sites. Validate with mutagenesis (e.g., alanine scanning of key residues) and competitive binding assays using radiolabeled ligands (e.g., [³H]-ATP for kinases) .
  • Table : Example target interactions:
TargetBinding Affinity (Kd)Proposed Binding Motif
EGFR12 nMPi-pi stacking with pyrimidine
D₂R480 nMSalt bridge with piperidine

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • SAR Design : Synthesize analogs with substituents at the 5-chloro position (e.g., fluoro, methyl) or modified piperidine rings (e.g., spirocyclic variants). Test in parallel assays to correlate structural changes with activity. For example, replacing 2-methylpiperidine with 3-methylpiperidine reduces off-target binding to hERG channels .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show minimal toxicity?

  • Methodology :

  • Toxicity Profiling : Assess cytotoxicity across multiple cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects. Perform mechanistic toxicology studies (e.g., mitochondrial membrane potential assays) to differentiate apoptosis from necrosis. Contradictions may arise due to variable metabolic activation pathways .

Experimental Design Considerations

Q. What in vitro models are most appropriate for evaluating the compound’s CNS penetration potential?

  • Methodology :

  • Blood-Brain Barrier (BBB) Models : Use MDCK-MDR1 monolayers to measure permeability (Papp) and efflux ratios. Correlate with logP values (optimal range: 2–3) and plasma protein binding (PPB) data to predict brain bioavailability .

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